Home > Products > Screening Compounds P130598 > Lacto-N-fucopentaose-2
Lacto-N-fucopentaose-2 - 21973-23-9

Lacto-N-fucopentaose-2

Catalog Number: EVT-272133
CAS Number: 21973-23-9
Molecular Formula: C32H55NO25
Molecular Weight: 853.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lacto-N-fucopentaose-2 is an oligosaccharide.
Source

Lacto-N-fucopentaose-2 is predominantly found in human breast milk, where it contributes to the oligosaccharide profile that supports infant development. Its presence in milk provides essential nutrients that are not only beneficial for digestion but also play a role in the prevention of infections and diseases in early life. Due to its low concentration in cow's milk, extraction from this source is not feasible, leading to the exploration of synthetic production methods.

Classification

This compound belongs to the class of fucosylated oligosaccharides, which are characterized by their fucose content. Lacto-N-fucopentaose-2 is classified as a pentasaccharide, consisting of various monosaccharide units including L-fucose, D-galactose, N-acetylglucosamine, and D-glucose.

Synthesis Analysis

Methods

The synthesis of Lacto-N-fucopentaose-2 can be achieved through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize fucosyltransferases that catalyze the transfer of fucose residues to specific acceptor substrates.

  1. Chemoenzymatic Synthesis: This method employs α1,2-fucosyltransferases cloned from bacterial sources. For instance, a novel α1,2-fucosyltransferase derived from Thermosynechococcus has been utilized for one-pot multi-enzyme synthesis of Lacto-N-fucopentaose-1, which can be further processed to obtain Lacto-N-fucopentaose-2 .
  2. Fermentation Techniques: Microbial fermentation processes have been developed to produce Lacto-N-fucopentaose-2 on a larger scale. These processes involve genetically engineered strains of Escherichia coli that express fucosyltransferases capable of synthesizing this oligosaccharide from lactose and glucose substrates .

Technical Details

The production process typically involves upstream processing (media preparation and fermentation) followed by downstream processing (purification and concentration) to isolate high-purity Lacto-N-fucopentaose-2 .

Molecular Structure Analysis

Structure

Lacto-N-fucopentaose-2 has a complex structure characterized by its specific arrangement of monosaccharides. The molecular formula is C32H55NO25C_{32}H_{55}NO_{25}, with a molecular mass of approximately 853.77 g/mol . The structural representation includes:

  • Monosaccharide Units: It consists of L-fucose linked to D-galactose and N-acetylglucosamine units.
  • Glycosidic Linkages: The specific glycosidic bonds dictate the oligosaccharide's properties and biological functions.

Data

The structure has been confirmed using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

Lacto-N-fucopentaose-2 participates in several biochemical reactions:

  1. Fucosylation: The primary reaction involves the addition of fucose units to galactosides or other carbohydrate structures through fucosyltransferase activity.
  2. Hydrolysis: Under certain conditions, Lacto-N-fucopentaose-2 can be hydrolyzed into its constituent monosaccharides.

Technical Details

These reactions are typically monitored using chromatographic techniques to ensure yield and purity during synthesis .

Mechanism of Action

Process

Lacto-N-fucopentaose-2 exhibits its biological effects primarily through modulation of gut microbiota composition. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogens.

Data

Research indicates that HMOs like Lacto-N-fucopentaose-2 can enhance the immune response in infants by fostering a healthy gut environment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on concentration.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific enzymes during digestion; does not undergo Maillard reaction due to lack of reducing sugars.

Relevant Data or Analyses

Comprehensive studies using high-performance liquid chromatography have characterized its purity and concentration levels during synthesis .

Applications

Lacto-N-fucopentaose-2 has several scientific uses:

  1. Nutraceuticals: Used as an ingredient in infant formulas to mimic the benefits of human breast milk.
  2. Pharmaceuticals: Investigated for potential therapeutic applications due to its prebiotic properties.
  3. Research: Utilized in studies exploring gut health and microbiome interactions.
Biosynthesis and Genetic Determinants of LNFP II

Enzymatic Pathways Involving FUT2 and FUT3 in LNFP II Synthesis

Lacto-N-fucopentaose II (LNFP II) is a structurally complex human milk oligosaccharide (HMO) characterized by its α1,4-fucosylation pattern. Its biosynthesis follows a well-defined enzymatic cascade initiated by the lactose core (Galβ1-4Glc). The first elongation step involves β1,3-N-acetylglucosaminyltransferase (e.g., LgtA from Neisseria meningitidis), which attaches N-acetylglucosamine (GlcNAc) via a β1-3 linkage to galactose, forming lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc). Subsequently, β1,3-galactosyltransferase (e.g., WbgO from E. coli) adds galactose in a β1-3 linkage to GlcNAc, yielding the type 1 chain core structure lacto-N-tetraose (LNT: Galβ1-3GlcNAcβ1-3Galβ1-4Glc). The defining step in LNFP II synthesis is catalyzed by α1,4-fucosyltransferase (FUT3), which transfers fucose from GDP-fucose to the subterminal GlcNAc residue of LNT via an α1-4 linkage, resulting in the final LNFP II structure (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) [3] [10].

The expression of FUT3 is genetically determined by the Lewis (Le) gene (FUT3). Unlike the closely related LNFP I (which requires α1,2-fucosylation by FUT2), LNFP II synthesis depends critically on functional FUT3 activity. Individuals possessing at least one functional FUT3 allele express active FUT3 enzyme, enabling LNFP II production. Conversely, those homozygous for non-functional FUT3 alleles (Lewis-negative, Le-) lack α1,4-fucosyltransferase activity and are unable to synthesize LNFP II [2] [3]. Importantly, LNFP II synthesis operates independently of the Secretor (Se) status governed by FUT2, as it does not require the α1,2-fucosylation associated with Secretor function [9].

Table 1: Enzymatic Steps in LNFP II Biosynthesis

StepEnzymeGeneSubstrateProductGlycosidic Bond Formed
1β1,3-N-acetylglucosaminyltransferaselgtA (bacterial)LactoseLacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc)β1-3
2β1,3-galactosyltransferasewbgO (bacterial) / EndogenousLacto-N-triose IILacto-N-tetraose (LNT: Galβ1-3GlcNAcβ1-3Galβ1-4Glc)β1-3
3α1,4-fucosyltransferaseFUT3 (Human)LNTLacto-N-fucopentaose II (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc)α1-4

Population-Specific Expression Linked to Lewis Blood Group Systems

The presence and concentration of LNFP II in human milk exhibit significant population-level variations directly attributable to the polymorphic Lewis blood group system. This system classifies individuals into four phenotypic groups based on the combined activity of FUT2 (Secretor enzyme) and FUT3 (Lewis enzyme):

  • Milk Group 1 (Secretor+, Lewis+): Possess functional FUT2 and FUT3. While capable of synthesizing LNFP II, this group predominantly produces α1,2-fucosylated HMOs like 2'-FL and LNFP I. LNFP II concentrations are generally moderate but variable [2] [5] [9].
  • Milk Group 2 (Non-Secretor, Lewis+): Lack functional FUT2 but possess functional FUT3. This group is characterized by markedly elevated LNFP II concentrations. The absence of α1,2-fucosylation (e.g., 2'-FL) diverts the biosynthetic flux towards α1,3- and α1,4-fucosylation. Consequently, LNFP II, along with 3-fucosyllactose (3-FL) and LNFP-III, becomes a dominant fucosylated HMO in this group [9] [8].
  • Milk Group 3 (Secretor+, Lewis-): Possess functional FUT2 but lack functional FUT3. These individuals cannot synthesize any α1,4-fucosylated HMOs, including LNFP II. Their milk contains α1,2-fucosylated HMOs (e.g., 2'-FL, LNFP-I) and non-fucosylated neutral HMOs (e.g., LNT, LNnT) [2] [5] [9].
  • Milk Group 4 (Non-Secretor, Lewis-): Lack both functional FUT2 and FUT3. Their milk is devoid of all fucosylated HMOs dependent on these enzymes, including LNFP I, LNFP II, and 2'-FL. Sialylated HMOs (e.g., DSLNT) and non-fucosylated neutral HMOs predominate [5] [9].

Population genetics dictates the prevalence of these milk groups. Globally, Milk Group 1 (Se+ Le+) is the most common (~70% in European populations). Milk Group 2 (Se- Le+) prevalence varies significantly, reaching ~20% in Europeans [9], ~13% in a large Chinese cohort [8], and potentially higher in specific populations like Portuguese and Italian cohorts where Milk Group 1 prevalence was reported lower (50-57%) [9]. LNFP II is therefore a biomarker for the Le+ phenotype, particularly prominent in non-secretor (Se-) mothers.

Table 2: LNFP II Abundance by Milk Group and Population

Milk GroupSecretor (FUT2) StatusLewis (FUT3) StatusLNFP II StatusPrevalence (Europe) [9]Prevalence (China) [8]Characteristic HMOs
1 (Se+Le+)++Moderate~72%~74%2'FL, LNFP-I, LNT, LNFP-II (moderate)
2 (Se-Le+)-+High~18%~18%LNFP-II, 3-FL, LNFP-III
3 (Se+Le-)+-Absent~7%~7%2'FL, LNFP-I, LNT, LNnT
4 (Se-Le-)--Absent~4%~1%LNT, LNnT, 3-FL (low), DSLNT

Temporal Regulation During Lactation Phases

The concentration of LNFP II in human milk is not static but undergoes significant changes throughout the lactation period, exhibiting a dynamic pattern influenced by the Lewis status. Longitudinal studies consistently demonstrate a progressive decline in LNFP II concentration from colostrum to mature milk, aligning with the general trend observed for most HMOs [4] [8] [9].

  • Colostrum (Days 0-6 postpartum): LNFP II concentrations peak during this initial phase. In milk from Lewis-positive, non-secretor mothers (Milk Group 2), LNFP II is often one of the most abundant fucosylated HMOs. Mean concentrations in this group can reach several hundred milligrams per liter or higher. For example, in the large European ATLAS study, LNFP II was among the highest concentration HMOs specifically in Milk Group 2 during early lactation [9].
  • Transitional Milk (Days 7-14 postpartum): A significant decrease in LNFP II concentration occurs compared to colostrum. While still present at substantial levels in Milk Group 2, the rate of decline is pronounced during this phase [8] [9].
  • Mature Milk (Day 15 onward): LNFP II concentrations continue to decrease but typically stabilize at lower levels, persisting throughout established lactation (up to 12 months studied). Despite the overall decrease, LNFP II often remains a quantitatively significant fucosylated HMO in the milk of Lewis-positive, non-secretor mothers relative to other HMOs in their profile [4] [8] [9].

This temporal trajectory is characteristic of LNFP II and contrasts with some other fucosylated HMOs. Notably, while 2'-FL (Se-dependent) and total HMOs decrease over time, 3-FL often exhibits an inverse trend, increasing in concentration throughout lactation in all milk groups where it is present [4] [8] [9]. The biological drivers for the decline in LNFP II and other HMOs are not fully elucidated but likely involve a combination of factors, including changes in mammary epithelial cell (lactocyte) gene expression profiles, substrate availability within the Golgi apparatus where synthesis occurs, and potential feedback mechanisms related to infant developmental needs.

Table 3: Temporal Changes in LNFP II Concentration During Lactation

Lactation PhaseApproximate Time PostpartumTrend in LNFP II ConcentrationRelative Abundance in Milk Group 2 (Se- Le+)Key Comparison
Colostrum0 - 6 daysPeak ConcentrationVery High / Dominant fucosylated HMOHighest among lactation phases
Transitional Milk7 - 14 daysSignificant DecreaseHigh~30-50% decrease from colostrum common
Mature Milk (Early)15 days - 2 monthsContinued DeclineModerateStabilizes but lower than transitional
Mature Milk (Late)>2 months - 12+ monthsStabilized Lower LevelLower but PersistentRemains detectable, often key HMO in group

Properties

CAS Number

21973-23-9

Product Name

Lacto-N-fucopentaose-2

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1

InChI Key

FKADDOYBRRMBPP-QKPOUJQKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Lacto-N-fucopentaose II; Lnfp II; Lnfp-II; LnfpII;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.